22S-hydroxycampesterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

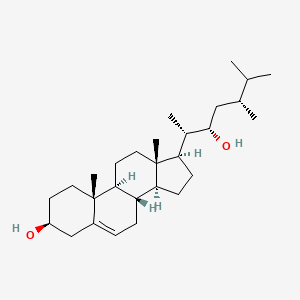

(22S)-22-hydroxycampesterol is a brassinosteroid that is campesterol bearing an additional 22S-hydroxy substituent. It is a brassinosteroid, a 3beta-sterol, a 22-hydroxy steroid and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a campestane.

Aplicaciones Científicas De Investigación

Role in Brassinosteroid Biosynthesis

22S-hydroxycampesterol is an intermediate in the biosynthesis of brassinosteroids, a class of plant hormones essential for various physiological processes. The compound is synthesized from campesterol through the action of cytochrome P450 monooxygenases, specifically CYP90B1, which catalyzes the C22-hydroxylation step . Understanding this pathway is vital for enhancing plant growth and stress resistance through genetic engineering.

Table 1: Key Steps in Brassinosteroid Biosynthesis

| Step | Compound | Enzyme |

|---|---|---|

| 1 | Campesterol | - |

| 2 | This compound | CYP90B1 |

| 3 | 22-Hydroxyergost-4-en-3-one | - |

| 4 | 22-Hydroxy-5α-ergostan-3-one | - |

Agricultural Biotechnology

The manipulation of brassinosteroid pathways, including the incorporation of this compound, has potential applications in agricultural biotechnology. By enhancing the biosynthetic pathways for these hormones, researchers can develop crops with improved growth rates, yield, and resistance to environmental stressors such as drought and salinity .

Case Study: Enhanced Crop Resilience

Research on Arabidopsis thaliana mutants has shown that alterations in brassinosteroid levels can lead to significant changes in plant height and stress tolerance. The det2 mutant, which is defective in converting this compound to downstream products, exhibits stunted growth under stress conditions . This highlights the importance of this compound in developing stress-resistant plant varieties.

Pharmaceutical Research

Beyond agriculture, this compound's bioactivity suggests potential applications in pharmaceutical research. Its role as a precursor for bioactive compounds opens avenues for developing therapeutic agents that mimic or enhance brassinosteroid functions.

Potential Therapeutic Applications

- Anti-cancer Properties : Some studies indicate that brassinosteroids can exhibit anti-cancer properties by modulating cell growth and apoptosis pathways .

- Cardiovascular Health : Compounds derived from brassinosteroids may also have cardioprotective effects, potentially reducing risks associated with cardiovascular diseases .

Metabolic Engineering

The production of this compound through metabolic engineering presents opportunities for synthesizing valuable sterols and hormones. By optimizing yeast and microbial strains to enhance the yield of this compound, researchers can create sustainable production systems for industrial applications .

Table 2: Optimization Strategies for Campesterol Production

| Strategy | Description |

|---|---|

| Genetic Engineering | Modifying yeast strains to improve sterol acyltransferase activity. |

| Fermentation Conditions | Optimizing nutrient availability and environmental factors to maximize yield. |

Análisis De Reacciones Químicas

Oxidation Reactions

The primary chemical reactions involving 22S-hydroxycampesterol include various oxidation processes catalyzed by cytochrome P450 enzymes. These reactions are vital for the biosynthesis of other brassinosteroids and involve:

-

C-3 oxidation : This reaction converts early intermediates into hydroxylated products, such as converting (22S)-22-hydroxycampesterol into (22S,24R)-22-hydroxyergost-4-en-3-one.

-

C-22 hydroxylation : The enzyme CYP90A1/CPD catalyzes this reaction, facilitating the conversion of (22S)-22-hydroxycampesterol into downstream metabolites like (22S)-22-hydroxy-5α-campestan-3-one .

Metabolic Pathways

The metabolic pathways involving this compound are complex and include:

-

Conversion to 6-deoxocathasterone : This step is crucial in the brassinosteroid biosynthetic pathway, where (22S)-22-hydroxycampesterol acts as a precursor.

-

Formation of various downstream metabolites : Studies have shown that metabolic experiments with deuterium-labeled (22S)-22-hydroxycampesterol result in several metabolites, including (2H6)6-deoxoCT and (2H6)3-epi-6-deoxoCT, indicating its role in synthesizing other biologically active compounds .

Reaction Kinetics

Kinetic studies involving CYP90A1/CPD have revealed that:

-

The reaction rates for the conversion of (22S)-22-hydroxycampesterol to its oxidized forms are influenced by substrate concentration and enzyme activity.

-

The reaction kinetics suggest that the pathway proceeds mainly via early C-22 hydroxylation, which is critical for synthesizing brassinosteroids efficiently .

Reaction Kinetics Data

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | [Value] |

| Vmax | [Value] |

| Reaction Rate | [Value] |

(Note: Specific values for kinetic parameters should be sourced from experimental data.)

Propiedades

Fórmula molecular |

C28H48O2 |

|---|---|

Peso molecular |

416.7 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h7,17-19,21-26,29-30H,8-16H2,1-6H3/t18-,19+,21+,22+,23-,24+,25+,26+,27+,28-/m1/s1 |

Clave InChI |

LSZJAIFORSLKOY-PACUACIMSA-N |

SMILES isomérico |

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C |

SMILES canónico |

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.